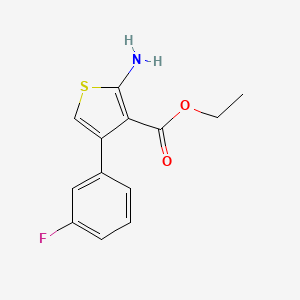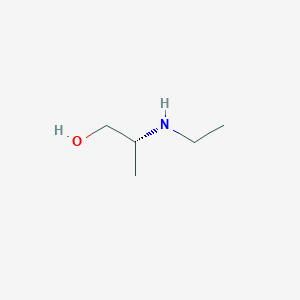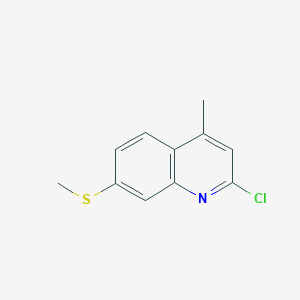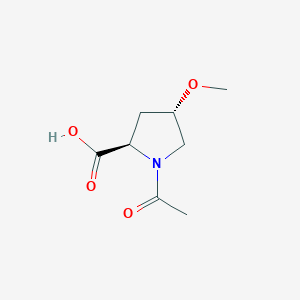
3-Chloro-6-(cyclopropylmethoxy)pyridazine
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-Chloro-6-(cyclopropylmethoxy)pyridazine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are as follows :
- Molecular Weight: 184.62 g/mol
- Density: 1.2±0.1 g/cm3
- Boiling Point: 257.9±20.0 °C at 760 mmHg
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
- Enthalpy of Vaporization: 47.6±3.0 kJ/mol
- Flash Point: 134.7±7.4 °C
- Index of Refraction: 1.530
- Molar Refractivity: 32.2±0.3 cm3
- Polar Surface Area: 26 Å2
- Polarizability: 12.7±0.5 10-24 cm3
- Surface Tension: 44.6±3.0 dyne/cm
- Molar Volume: 104.1±3.0 cm3
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : Pyridazine analogs, including 3-Chloro-6-(cyclopropylmethoxy)pyridazine derivatives, have been synthesized through various methods. For instance, compound 4 in one study was created by treating 2-(4-chloro-3 methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dichloromethane, followed by additional chemical processes (Sallam et al., 2021).
- Structural Characterization : Detailed structural analysis, including spectroscopic techniques (IR, NMR, LC-MS), X-ray diffraction (XRD), and Density Functional Theory (DFT) calculations, are crucial in confirming the synthesized compounds' structure (Sallam et al., 2021).
Chemical Properties and Interactions
- Molecular Interactions : Hirshfeld surface analysis and energy framework studies offer insights into the packing of molecules and intermolecular interactions, such as C-H...N hydrogen bonds and C-Cl...cg interactions, in this compound derivatives (Sallam et al., 2021).
- Reactivity Descriptors : The global reactivity descriptor values, HOMO-LUMO energy gap, and other quantum chemical parameters have been determined to understand the chemical reactivity of these compounds (Sallam et al., 2021).
Biological Activities
- Antimicrobial Activity : Some pyridazine derivatives have shown promising antibacterial activities. For example, certain derivatives have exhibited excellent anti-bacterial effects, highlighting their potential in pharmacological applications (Druey et al., 1954).
Agrochemical Applications
- Agricultural Use : Pyridazine derivatives, including this compound, are used in the agricultural sector as molluscicidal, anti-feedant, insecticidal, herbicidal, and as plant growth regulators. Their broad spectrum of agrochemical applications makes them valuable in this field (Sallam et al., 2022).
Corrosion Inhibition
- Surface Protection : Some 3-chloropyridazine derivatives, similar in structure to this compound, have been shown to be effective in protecting mild steel surfaces from corrosion, particularly in acidic environments. This application is crucial in industrial maintenance and material science (Olasunkanmi et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Chloro-6-(cyclopropylmethoxy)pyridazine is a derivative of pyridazine, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . .
Mode of Action
Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a range of biological targets and physiological effects .
Result of Action
Pyridazine derivatives have been shown to have a wide range of pharmacological activities .
Análisis Bioquímico
Biochemical Properties
3-Chloro-6-(cyclopropylmethoxy)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases involved in cell signaling, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For instance, it may bind to the active site of an enzyme, blocking substrate access and thereby inhibiting enzyme activity. Alternatively, it can induce conformational changes in proteins, leading to altered functional states and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. Toxicity studies have indicated that high doses can result in adverse effects such as liver toxicity and altered metabolic profiles .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to influence metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, indicating selective distribution. The compound’s localization within cells can affect its biological activity, with higher concentrations in specific compartments leading to more pronounced effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biological effects .
Propiedades
IUPAC Name |
3-chloro-6-(cyclopropylmethoxy)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-4-8(11-10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSRYIFIFQYZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

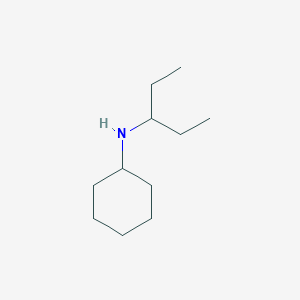

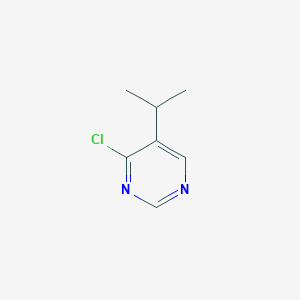

![3-[(3-Hydroxypropyl)amino]propanamide](/img/structure/B1416248.png)
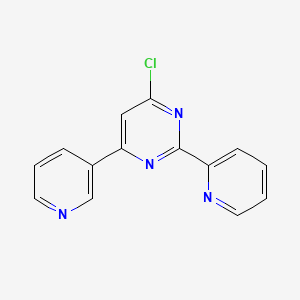
![3-(3-methoxybenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1416251.png)
